Cas no 79476-07-6 (3-Iodoquinoline)

3-Iodoquinoline structure
3-Iodoquinoline structure
商品名:3-Iodoquinoline
CAS番号:79476-07-6
MF:C9H6IN
メガワット:255.055114269257
MDL:MFCD11656390
CID:532773

3-Iodoquinoline 化学的及び物理的性質

名前と識別子

    • 3-Iodoquinoline
    • Quinoline, 3-iodo-
    • 3-iodoindole
    • 3-iodo-quinoline
    • 3-Jod-chinolin
    • Quinoline,3-iodo
    • 3-Iodoquinoline (ACI)
    • MDL: MFCD11656390
    • インチ: 1S/C9H6IN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H
    • InChIKey: NDQXBRCPYKGVED-UHFFFAOYSA-N
    • ほほえんだ: IC1C=C2C(C=CC=C2)=NC=1

計算された属性

  • せいみつぶんしりょう: 254.95400
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 0

じっけんとくせい

  • PSA: 12.89000
  • LogP: 2.83940

3-Iodoquinoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1193705-0.25g
3-Iodoquinoline
79476-07-6 95%
0.25g
$170 2023-09-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WM565-1g
3-Iodoquinoline
79476-07-6 95%
1g
2108.0CNY 2021-07-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WM565-200mg
3-Iodoquinoline
79476-07-6 95%
200mg
702.0CNY 2021-07-10
TRC
I737848-250mg
3-Iodoquinoline
79476-07-6
250mg
$ 340.00 2022-06-04
eNovation Chemicals LLC
Y1193705-5g
3-Iodoquinoline
79476-07-6 95%
5g
$285 2024-07-20
eNovation Chemicals LLC
Y1003011-5g
3-Iodoquinoline
79476-07-6 95%
5g
$1000 2024-07-24
TRC
I737848-25mg
3-Iodoquinoline
79476-07-6
25mg
$ 70.00 2022-06-04
Chemenu
CM126052-5g
3-iodoquinoline
79476-07-6 95%
5g
$701 2021-08-05
Alichem
A189000749-1g
3-Iodoquinoline
79476-07-6 98%
1g
$973.63 2023-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X46845-5g
3-Iodoquinoline
79476-07-6 95%
5g
¥2080.0 2023-09-05

3-Iodoquinoline 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Iodine
リファレンス
Stannylation-iodination reaction on pyridine nuclei. A facile method for synthesis of iodopyridines and iodoquinolines
Yamamoto, Yutaka; Yanagi, Akihiko, Heterocycles, 1981, 16(7), 1161-4

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide Solvents: Decane ,  Water ;  48 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
リファレンス
Palladium-Catalyzed Aminocarbonylation of Isoquinolines Utilizing Chloroform-COware Chemistry
Halder, Pallabi; Talukdar, Vishal; Iqubal, Ashif; Das, Parthasarathi, Journal of Organic Chemistry, 2022, 87(21), 13965-13979

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium iodide Catalysts: N,N-Dimethylethylenediamine ,  Cuprous iodide Solvents: 1,4-Dioxane ;  48 h, rt → 100 °C
リファレンス
Structure-activity relationship (SAR) and preliminary mode of action studies of 3-substituted benzylthioquinolinium iodide as anti-opportunistic infection agents
Bolden, Sidney Jr.; Zhu, Xue Y.; Etukala, Jagan R.; Boateng, Comfort; Mazu, Tryphon; et al, European Journal of Medicinal Chemistry, 2013, 70, 130-142

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium iodide Catalysts: L-Proline ,  Copper oxide (Cu2O) Solvents: Ethanol ;  30 h, 110 °C
リファレンス
Copper-catalyzed conversion of aryl and heteroaryl bromides into the corresponding iodide
Feng, Xiujuan; Li, Lingyu ; Yu, Xiaoqiang; Yamamoto, Yoshinori; Bao, Ming, Catalysis Today, 2016, 274, 129-132

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide ,  Iodine Solvents: 1,2-Dichloroethane ;  24 h, 120 °C
1.2 Reagents: Water
リファレンス
Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines
Sun, Kai; Lv, Yunhe; Wang, Junjie; Sun, Jingjing; Liu, Lulu; et al, Organic Letters, 2015, 17(18), 4416-4419

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide ,  Aluminum iodide Solvents: Toluene ;  1 - 2 h, 110 °C
リファレンス
Lewis Acid/Oxidant as Rapid Regioselective Halogenating Reagent System for Direct Halogenation of Fused Bi-/Tri-cyclic Hetero-Aromatic Congeners viaC(sp2) -H bond Functionalization
Yadav, Ravi Kant; Sharma, Richa; Gautam, Deepak; Joshi, Jyoti; Chaudhary, Sandeep, Asian Journal of Organic Chemistry, 2021, 10(7), 1726-1741

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Cuprous iodide ,  Sodium iodide Solvents: 1,4-Dioxane ;  rt → 110 °C; 22 h, 110 °C; 110 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Ligand-Enabled β-C-H Arylation of α-Amino Acids Using a Simple and Practical Auxiliary
Chen, Gang; Shigenari, Toshihiko; Jain, Pankaj; Zhang, Zhipeng; Jin, Zhong; et al, Journal of the American Chemical Society, 2015, 137(9), 3338-3351

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium iodide Catalysts: Cuprous iodide ,  trans-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: 1,4-Dioxane ;  24 h, 110 °C; 110 °C → rt
リファレンス
Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction
Klapars, Artis; Buchwald, Stephen L., Journal of the American Chemical Society, 2002, 124(50), 14844-14845

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium iodide Catalysts: N,N-Dimethylethylenediamine ,  Cuprous iodide Solvents: 1,4-Dioxane ;  8 h, 100 °C
リファレンス
A concise synthesis of indoloquinoline skeletons applying two consecutive Pd-catalyzed reactions
Boganyi, Borbala; Kaman, Judit, Tetrahedron, 2013, 69(45), 9512-9519

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide ,  Iodine Solvents: Acetonitrile ,  Water ;  rt; 12 h, 80 °C
リファレンス
Metal-free synthesis of N-fused heterocyclic iodides via C-H functionalization mediated by tert-butylhydroperoxide
Sharma, Krishna K.; Patel, Dhananjay I.; Jain, Rahul, Chemical Communications (Cambridge, 2015, 51(82), 15129-15132

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: N,N-Dimethylethylenediamine ,  Sodium iodide Catalysts: Cuprous iodide Solvents: 1,4-Dioxane ;  48 h, 110 °C
リファレンス
Optimization of 3-(phenylthio)quinolinium compounds against opportunistic fungal pathogens
Boateng, Comfort A.; Zhu, Xue Y.; Jacob, Melissa R.; Khan, Shabana I.; Walker, Larry A.; et al, European Journal of Medicinal Chemistry, 2011, 46(5), 1789-1797

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: N,N′-Dimethylethylenediamine ,  Sodium iodide Catalysts: Cuprous iodide Solvents: 1,4-Dioxane ;  22 h, 110 °C; 110 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Complex Polyheterocycles and the Stereochemical Reassignment of Pileamartine A via Aza-Heck Triggered Aryl C-H Functionalization Cascades
Jones, Benjamin T.; Garcia-Carceles, Javier; Caiger, Lewis; Hazelden, Ian R.; Lewis, Richard J. ; et al, Journal of the American Chemical Society, 2021, 143(38), 15593-15598

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide ,  Iodine Solvents: Decane ,  Water ;  33 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
リファレンス
Halogen Bond-Assisted Electron-Catalyzed Atom Economic Iodination of Heteroarenes at Room Temperature
Kazi, Imran; Guha, Somraj; Sekar, Govindasamy, Journal of Organic Chemistry, 2019, 84(11), 6642-6654

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Iodine
リファレンス
Studies on organometallic compounds. II. Facile and convenient method for the synthesis of iodoazines through iododestannation of trimethylstannylazines
Yamamoto, Yutaka; Yanagi, Akihiko, Chemical & Pharmaceutical Bulletin, 1982, 30(5), 1731-7

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Sodium iodide Catalysts: Cuprous iodide ,  (R,R)-N,N′-Dimethyl-1,2-cyclohexanediamine Solvents: 1,4-Dioxane ;  30 min, 180 °C
リファレンス
Rapid and Efficient Copper-Catalyzed Finkelstein Reaction of (Hetero)Aromatics under Continuous-Flow Conditions
Chen, Mao; Ichikawa, Saki; Buchwald, Stephen L., Angewandte Chemie, 2015, 54(1), 263-266

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Tetrafluoroboric acid Solvents: Acetone ;  -8 °C
1.2 Reagents: Isoamyl nitrite Solvents: Acetone ;  -8 °C; 1 h, -8 °C → 10 °C
1.3 Reagents: Potassium iodide Solvents: Water ;  10 °C; 2 h, 10 °C
リファレンス
Synthesis of pyrido[2',1':2,3]imidazo[4,5-b]quinoline and pyrido[1',2':1,2]imidazo[4,5-b]quinoline and their benzo and aza analogs via tandem catalysis
Loones, Kristof T. J.; Maes, Bert U. W.; Dommisse, Roger A., Tetrahedron, 2007, 63(36), 8954-8961

3-Iodoquinoline Raw materials

3-Iodoquinoline Preparation Products

3-Iodoquinoline 関連文献

3-Iodoquinolineに関する追加情報

3-Iodoquinoline: A Comprehensive Overview

3-Iodoquinoline (CAS No. 79476-07-6) is a heterocyclic organic compound that belongs to the quinoline family. Quinolines are a class of aromatic compounds with a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The substitution of an iodine atom at the 3-position of the quinoline ring gives rise to 3-Iodoquinoline, which has unique chemical and physical properties that make it valuable in various scientific and industrial applications.

The molecular formula of 3-Iodoquinoline is C9H6IN, and its molecular weight is approximately 251.14 g/mol. The compound is characterized by its deep yellow crystalline solid form, which is stable under normal conditions. Its solubility in common solvents such as water, ethanol, and methanol is relatively low, but it exhibits better solubility in organic solvents like dichloromethane and chloroform. This property makes it suitable for use in organic synthesis reactions where precise control over solubility is required.

3-Iodoquinoline has been extensively studied for its potential applications in the field of medicinal chemistry. Recent research has focused on its role as a precursor in the synthesis of bioactive compounds, particularly those with anti-cancer and anti-inflammatory properties. For instance, studies have shown that derivatives of 3-Iodoquinoline can inhibit the activity of certain enzymes involved in cancer cell proliferation, making them promising candidates for drug development.

In addition to its medicinal applications, 3-Iodoquinoline has also found utility in materials science. The compound serves as a building block for the synthesis of advanced materials such as coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing technologies. Recent advancements in this area have highlighted the importance of 3-Iodoquinoline in creating highly porous and stable frameworks that can be tailored for specific functions.

The synthesis of 3-Iodoquinoline typically involves multi-step processes that require precise control over reaction conditions. One common method involves the iodination of quinoline using iodine monochloride (ICl) or other iodinating agents under specific conditions. The reaction often requires the use of catalysts or directing groups to ensure regioselectivity, which is critical for obtaining the desired product with high purity.

Despite its numerous applications, the handling and storage of 3-Iodoquinoline require careful consideration due to its sensitivity to light and moisture. Proper storage conditions, such as keeping the compound in an air-tight container under inert atmosphere, are essential to maintain its stability and prevent degradation. Furthermore, safety precautions must be followed during synthesis and handling to minimize exposure risks.

Recent studies have also explored the environmental impact of 3-Iodoquinoline and its derivatives. Researchers have investigated their biodegradability and potential toxicity to aquatic organisms. These studies are crucial for ensuring that the use of 3-Iodoquinoline aligns with environmental sustainability goals and regulatory requirements.

In conclusion, 3-Iodoquinoline (CAS No. 79476-07-6) is a versatile compound with significant potential in various fields, including medicinal chemistry, materials science, and organic synthesis. Its unique properties and reactivity make it an invaluable tool for researchers seeking to develop innovative solutions across multiple disciplines. As ongoing research continues to uncover new applications and insights into this compound, its role in scientific advancements is likely to grow even further.

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清らかである:99%/99%/99%
はかる:1g/5g/10g
価格 ($):579.0/2028.0/490.0